molecular formula C8H7IO3 B13027582 5-(Hydroxymethyl)-2-iodobenzoic acid CAS No. 1187238-27-2

5-(Hydroxymethyl)-2-iodobenzoic acid

Katalognummer: B13027582
CAS-Nummer: 1187238-27-2
Molekulargewicht: 278.04 g/mol
InChI-Schlüssel: NXIHBFHPZDMQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxymethyl)-2-iodobenzoic acid is an organic compound that features both a hydroxymethyl group and an iodine atom attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-iodobenzoic acid typically involves the iodination of 5-(Hydroxymethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iodine monochloride. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxymethyl)-2-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a hydroxyl group using a base like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-2-iodobenzoic acid.

    Reduction: 5-(Hydroxymethyl)benzoic acid.

    Substitution: 5-(Hydroxymethyl)-2-hydroxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

5-(Hydroxymethyl)-2-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom makes it a useful precursor for various coupling reactions.

    Biology: The compound can be used to label biomolecules with iodine isotopes for imaging and diagnostic purposes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 5-(Hydroxymethyl)-2-iodobenzoic acid exerts its effects depends on the specific application. In organic synthesis, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological applications, the iodine atom can be used for radiolabeling, allowing the compound to be tracked within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Hydroxymethyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodobenzoic acid: Lacks the hydroxymethyl group, limiting its applications in hydrogen bonding and other interactions.

    5-(Chloromethyl)-2-iodobenzoic acid: Contains a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

Uniqueness

5-(Hydroxymethyl)-2-iodobenzoic acid is unique due to the presence of both a hydroxymethyl group and an iodine atom. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis, medicinal chemistry, and materials science.

Eigenschaften

CAS-Nummer

1187238-27-2

Molekularformel

C8H7IO3

Molekulargewicht

278.04 g/mol

IUPAC-Name

5-(hydroxymethyl)-2-iodobenzoic acid

InChI

InChI=1S/C8H7IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI-Schlüssel

NXIHBFHPZDMQAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CO)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.